Cas no 2172126-01-9 (6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride)
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
- EN300-1451202
- 2172126-01-9
-
- Inchi: 1S/C10H11FO4S/c1-14-7-2-3-9-8(6-7)10(4-5-15-9)16(11,12)13/h2-3,6,10H,4-5H2,1H3
- InChI Key: XTSYEWAIRMCXNT-UHFFFAOYSA-N
- SMILES: S(C1C2C=C(C=CC=2OCC1)OC)(=O)(=O)F
Computed Properties
- Exact Mass: 246.03620816g/mol
- Monoisotopic Mass: 246.03620816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 61Ų
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1451202-0.05g |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 0.05g |
$1020.0 | 2023-05-26 | ||
| Enamine | EN300-1451202-0.1g |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 0.1g |
$1068.0 | 2023-05-26 | ||
| Enamine | EN300-1451202-0.25g |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 0.25g |
$1117.0 | 2023-05-26 | ||
| Enamine | EN300-1451202-0.5g |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 0.5g |
$1165.0 | 2023-05-26 | ||
| Enamine | EN300-1451202-1.0g |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1451202-2.5g |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 2.5g |
$2379.0 | 2023-05-26 | ||
| Enamine | EN300-1451202-5.0g |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1451202-10.0g |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1451202-50mg |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1451202-100mg |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride |
2172126-01-9 | 100mg |
$867.0 | 2023-09-29 |
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
Introduction to 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS No. 2172126-01-9)
6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride, identified by its CAS number 2172126-01-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzopyran class, a heterocyclic structure that is widely recognized for its biological activity and potential therapeutic applications. The presence of a sulfonyl fluoride group in its molecular framework enhances its utility as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates.
The structural features of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride make it a valuable building block for medicinal chemists. The benzopyran core is a well-documented scaffold in drug discovery, exhibiting a range of pharmacological properties due to its ability to interact with biological targets such as enzymes and receptors. The methoxy group at the 6-position and the sulfonyl fluoride at the 4-position contribute to the compound's reactivity and stability, making it suitable for further functionalization in synthetic pathways.
In recent years, there has been a surge in research focused on developing small molecules that can modulate neurological and inflammatory pathways. Benzopyran derivatives have shown promise in this regard, with several compounds entering clinical trials for conditions such as Alzheimer's disease, Parkinson's disease, and chronic inflammation. The sulfonyl fluoride moiety is particularly noteworthy, as it is often employed in medicinal chemistry to introduce fluorine atoms into drug molecules. Fluorine substitution can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.
One of the most compelling aspects of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism and signal transduction. For instance, studies have demonstrated that derivatives of benzopyran can inhibit kinases and phosphodiesterases, which are critical enzymes in cellular communication and regulation. The fluorinated sulfonyl group enhances the interactions between these derivatives and their target proteins, leading to improved efficacy.
The synthesis of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the benzopyran core, followed by functional group modifications such as methylation and sulfonylation. The introduction of the sulfonyl fluoride group requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.
Recent publications have explored the pharmacokinetic properties of compounds derived from 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride. These studies have revealed that fluorinated sulfonyl groups can enhance metabolic stability by resisting hydrolysis under physiological conditions. This property is particularly advantageous for drugs that require longer half-lives or fewer dosing regimens. Additionally, computational modeling has been used to predict how structural variations within this scaffold can optimize binding affinity and selectivity for specific biological targets.
The versatility of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride extends beyond its applications in drug development. It serves as a model compound for understanding how structural modifications influence biological activity. By studying its derivatives, researchers can gain insights into the relationship between molecular structure and pharmacological effect—a cornerstone principle in rational drug design.
In conclusion,6-methoxy-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS No. 2172126-01-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an indispensable tool for synthesizing novel bioactive molecules with potential therapeutic applications across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies,this compound will undoubtedly play an increasingly pivotal role in the discovery and development of next-generation drugs.
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